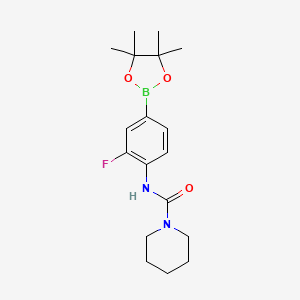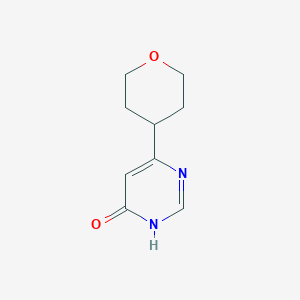
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound with a molecular weight of 180.21 . The IUPAC name for this compound is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol include a molecular weight of 180.21 .Applications De Recherche Scientifique
Novel PDE9A Inhibitor for Cognitive Disorders
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a novel PDE9A inhibitor developed for the treatment of cognitive disorders. It was identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has entered clinical trials. This compound has been shown to elevate central cGMP levels in the brain and CSF of rodents, exhibit procognitive activity in several rodent models, and stabilize synapses in an amyloid precursor protein (APP) transgenic mouse model. It is well tolerated in humans and elevates cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial and Anticancer Agents
Several compounds related to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol have been synthesized and evaluated for their biological activities. Novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, showing potential in cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These derivatives offer insights into structure-activity relationships (SAR) for further development as therapeutic agents (Rahmouni et al., 2016).
Orientations Futures
The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol could potentially be used in the development of new drugs. For example, a structurally similar compound, PF-04447943, has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .
Propriétés
IUPAC Name |
4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQACYFQFCSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



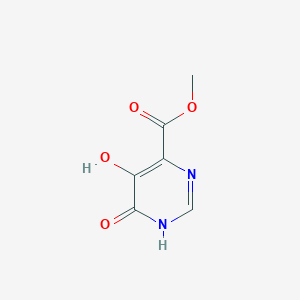
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)
dimethylsilane](/img/structure/B1493658.png)
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
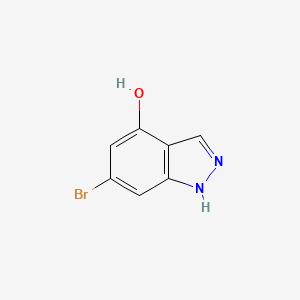
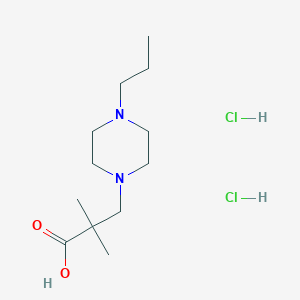
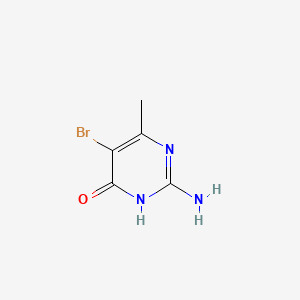
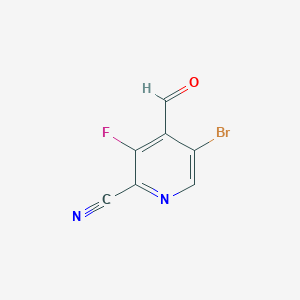
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)
